molecular formula C18H15BrN2O2 B12339373 1H-Pyrazole-3-carboxylic acid, 1-(4-bromophenyl)-5-phenyl-, ethyl ester

1H-Pyrazole-3-carboxylic acid, 1-(4-bromophenyl)-5-phenyl-, ethyl ester

Cat. No.: B12339373
M. Wt: 371.2 g/mol
InChI Key: FQFOAZVQXIKFSW-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 1-(4-bromophenyl)-5-phenyl-, ethyl ester is a chemical compound known for its unique structure and properties. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(4-bromophenyl)-5-phenyl-, ethyl ester typically involves the reaction of 1-(4-bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1H-Pyrazole-3-carboxylic acid, 1-(4-bromophenyl)-5-phenyl-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 1-(4-bromophenyl)-5-phenyl-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 1-(4-bromophenyl)-5-phenyl-, ethyl ester involves its interaction with specific molecular targets. The bromophenyl and phenyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar compounds to 1H-Pyrazole-3-carboxylic acid, 1-(4-bromophenyl)-5-phenyl-, ethyl ester include:

    1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-phenyl-, ethyl ester: Similar structure but with a chlorine atom instead of bromine.

    1H-Pyrazole-3-carboxylic acid, 1-(4-fluorophenyl)-5-phenyl-, ethyl ester: Contains a fluorine atom in place of bromine.

    1H-Pyrazole-3-carboxylic acid, 1-(4-methylphenyl)-5-phenyl-, ethyl ester:

Properties

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

ethyl 1-(4-bromophenyl)-5-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C18H15BrN2O2/c1-2-23-18(22)16-12-17(13-6-4-3-5-7-13)21(20-16)15-10-8-14(19)9-11-15/h3-12H,2H2,1H3

InChI Key

FQFOAZVQXIKFSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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